ethyl 5,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 5,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad spectrum of biological activities, particularly as antibacterial agents. This compound, characterized by its unique fluorine substitutions, exhibits significant potential in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is structurally similar to other fluoroquinolone antibacterial agents , which primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This results in the cessation of DNA replication and ultimately leads to bacterial cell death .
Biochemical Pathways
As a potential fluoroquinolone, it likely affects the dna replication pathway in bacteria by inhibiting dna gyrase and topoisomerase iv . The downstream effects include the disruption of DNA replication and transcription, leading to cell death .
Pharmacokinetics
Fluoroquinolones are generally well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys .
Result of Action
As a potential fluoroquinolone, it likely causes the inhibition of bacterial dna replication, leading to cell death .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the activity and stability of fluoroquinolones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, often derived from aniline derivatives.
Fluorination: Introduction of fluorine atoms at the 5 and 8 positions can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Methylation: The methyl group is introduced at the 1 position using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Key steps include:
Catalytic Fluorination: Utilizing metal catalysts to improve the efficiency of fluorine incorporation.
Automated Esterification: Employing automated systems for esterification to ensure consistent product quality.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinolones with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Incorporated into polymers to enhance their thermal and chemical stability.
Biology
Antibacterial Agents: Exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Enzyme Inhibition: Acts as an inhibitor for certain bacterial enzymes, disrupting their metabolic processes.
Medicine
Drug Development: Investigated as a potential lead compound for developing new antibiotics.
Cancer Research: Studied for its cytotoxic effects on cancer cells, showing promise in preclinical trials.
Industry
Agriculture: Used in the development of agrochemicals for pest control.
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties but different fluorine substitution patterns.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Norfloxacin: A quinolone with similar core structure but different substituents affecting its activity and spectrum.
Uniqueness
Ethyl 5,8-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific fluorine substitutions at the 5 and 8 positions, which enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 5,8-difluoro-1-methyl-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c1-3-19-13(18)7-6-16(2)11-9(15)5-4-8(14)10(11)12(7)17/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAGWFFHPRUQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C=CC(=C2C1=O)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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